molecular formula C6H10N4O B2697531 3-Imidazol-1-ylpropanehydrazide CAS No. 1190617-85-6

3-Imidazol-1-ylpropanehydrazide

Cat. No. B2697531
CAS RN: 1190617-85-6
M. Wt: 154.173
InChI Key: QNLSZBNWUHUATF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

The synthesis of imidazoles can be achieved through various methods. One recent approach involves cyclization of amido-nitriles to form disubstituted imidazoles. For instance, researchers have reported a protocol using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield 2,4-disubstituted NH-imidazoles .


Chemical Reactions Analysis

The formation of imidazoles involves various bond disconnections. Recent advances have focused on regiocontrolled synthesis. For instance, researchers have developed methods for constructing imidazole rings via one-bond-forming reactions, such as cyclization of amido-nitriles. These methodologies consider functional group compatibility, substitution patterns, and reaction mechanisms .


Physical And Chemical Properties Analysis

  • Country of Origin : Ukraine (UA) .

Scientific Research Applications

Antifungal Resistance and Control

Imidazole derivatives, such as those studied in the context of fungicides, have shown significant impact in addressing resistance mechanisms. Research by Cools and Fraaije (2013) on azole fungicides (which include imidazoles) describes the molecular mechanisms behind the decline in sensitivity to these compounds in certain pathogens, emphasizing the evolution of resistance and suggesting strategies for future control measures (Cools & Fraaije, 2013).

Corrosion Inhibition

Imidazoline derivatives, closely related to imidazoles, are extensively employed as corrosion inhibitors. Sriplai and Sombatmankhong (2023) provide a comprehensive review of these compounds' effectiveness in preventing corrosion, highlighting their low toxicity, cost-effectiveness, and environmental friendliness. This underscores their pivotal role in maintaining the integrity of metal surfaces in various industrial applications (Sriplai & Sombatmankhong, 2023).

Medicinal Chemistry

In medicinal chemistry, imidazole scaffolds are integral to the development of therapeutic agents. Garrido et al. (2021) explore imidazo[1,2-b]pyridazine derivatives, highlighting their role in producing bioactive molecules for potential therapeutic applications, including as kinase inhibitors (Garrido et al., 2021).

Cardiovascular Research

Imidazoline receptors, as discussed by Ernsberger, Friedman, and Koletsky (1997), play a crucial role in cardiovascular control and treatment of metabolic syndromes. Their research on I1-imidazoline receptors illuminates the mechanism of action of certain antihypertensive agents and their potential in treating conditions like metabolic syndrome X (Ernsberger et al., 1997).

Antioxidant Activity Analysis

The study of antioxidants is pivotal in fields ranging from food engineering to pharmacy. Munteanu and Apetrei (2021) critically review methods used to determine antioxidant activity, showcasing the relevance of imidazole derivatives in analyzing and understanding antioxidant capacities in various samples (Munteanu & Apetrei, 2021).

properties

IUPAC Name

3-imidazol-1-ylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-9-6(11)1-3-10-4-2-8-5-10/h2,4-5H,1,3,7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLSZBNWUHUATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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